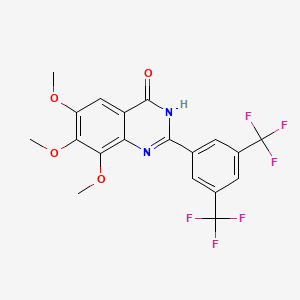
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties. The compound features a quinazolinone core substituted with trifluoromethyl groups and methoxy groups, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6,7,8-trimethoxyquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced quinazolinone compounds .
Applications De Recherche Scientifique
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds[][3].
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups contribute to its stability and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 1H-Benzimidazole, 2-(3,5-bis(trifluoromethyl)phenyl)-1-(ethylsulfonyl)-
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and methoxy groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
228119-09-3 |
|---|---|
Formule moléculaire |
C19H14F6N2O4 |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-6,7,8-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H14F6N2O4/c1-29-12-7-11-13(15(31-3)14(12)30-2)26-16(27-17(11)28)8-4-9(18(20,21)22)6-10(5-8)19(23,24)25/h4-7H,1-3H3,(H,26,27,28) |
Clé InChI |
XBBCMELCXFQMND-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


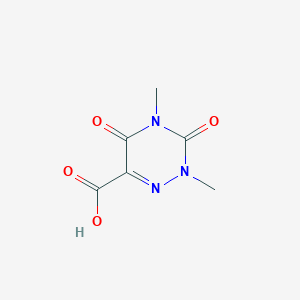
![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
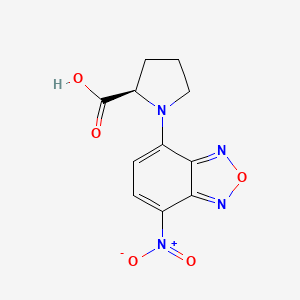

![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)



![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)
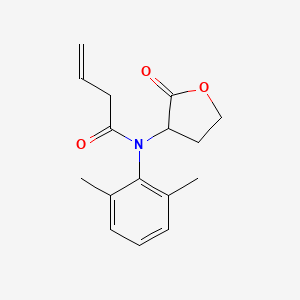
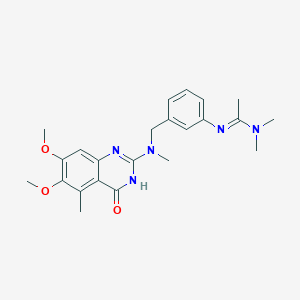
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
